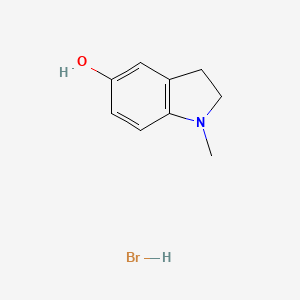
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide
Übersicht
Beschreibung
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-methoxytryptamine and is a derivative of serotonin. In
Wissenschaftliche Forschungsanwendungen
- Application : Synthesis of new compounds
- Method : The compound (2,3-Dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
- Results : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy .
- Application : Treatment of various disorders
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown various biologically vital properties and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Application : Organic n-doping technology
- Method : Solution-phase n-doping
- Results : The results of this research will be useful for identifying applications of current organic n-doping technology .
- Application : Inhibition of Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)
- Method : Small molecule inhibitors
- Results : Evidence that PERK is implicated in tumorigenesis and cancer cell survival .
Field
Field
Field
Field
Field
- Application : Antiviral agents
- Method : Synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives
- Results : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
- Application : Anti-inflammatory agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown anti-inflammatory properties .
- Application : Anticancer agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown anticancer properties .
- Application : Antioxidant agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown antioxidant properties .
- Application : Antimicrobial agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown antimicrobial properties .
Field
Field
Field
Field
Field
Field
- Application : Antimalarial agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown antimalarial properties .
- Application : Anticholinesterase agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown anticholinesterase activities .
- Application : Antitubercular agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown antitubercular properties .
- Application : Anti-allergic agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown anti-allergic properties .
- Application : Antipyretic agents
- Method : Synthesis of indole derivatives
- Results : Indole derivatives have shown antipyretic properties .
Field
Field
Field
Field
Field
Field
Eigenschaften
IUPAC Name |
1-methyl-2,3-dihydroindol-5-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-10-5-4-7-6-8(11)2-3-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMLIQVTFWOVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |
CAS RN |
134328-27-1 | |
| Record name | 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-methyl-4-(methylamino)pentan-2-yl]amine dihydrochloride](/img/structure/B1433606.png)
![4-[(2,2-Difluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1433607.png)
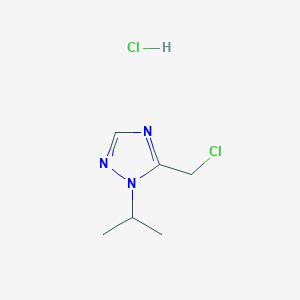
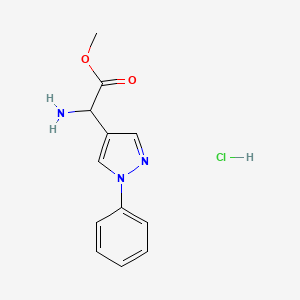

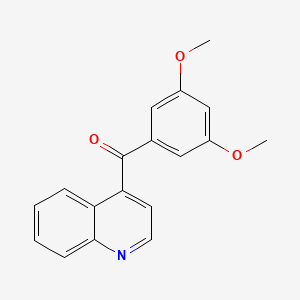
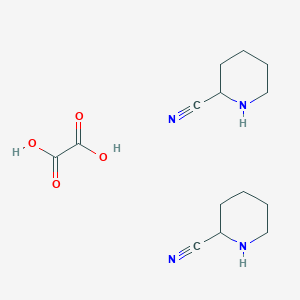
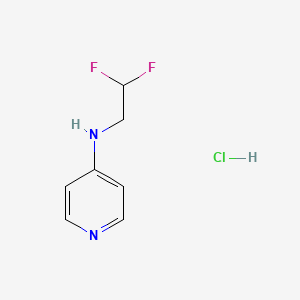
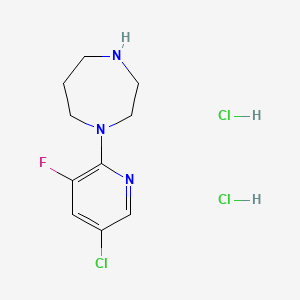
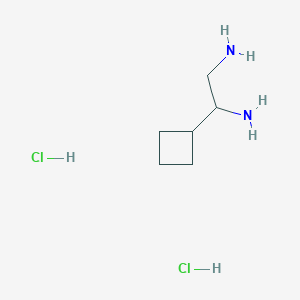
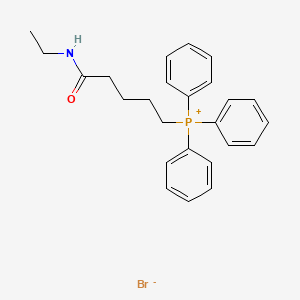

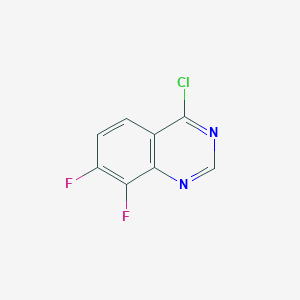
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)